tert-Butyl (3-bromo-4-methylphenyl)carbamate
Overview
Description
“tert-Butyl (3-bromo-4-methylphenyl)carbamate” is a chemical compound with the CAS Number: 515813-02-2. It has a molecular weight of 286.17 . The IUPAC name for this compound is tert-butyl 3-bromo-4-methylphenylcarbamate .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H16BrNO2 . The InChI code for this compound is 1S/C12H16BrNO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Environmental Fate and Effects of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), which include compounds like tert-butyl (3-bromo-4-methylphenyl)carbamate, are extensively utilized across various industries to prevent oxidative reactions and extend the shelf life of products. Studies have highlighted the presence of SPAs in different environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water. Concerns have been raised regarding their potential for environmental pollution, human exposure, and toxicity, prompting suggestions for future research to focus on the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition of Organic Compounds in Cold Plasma Reactors
The decomposition of organic compounds like methyl tert-butyl ether (MTBE) using cold plasma reactors has been explored as an innovative method to address environmental pollution. Research in this area demonstrates the feasibility of employing radio frequency (RF) plasma reactors for decomposing and converting hazardous compounds into less harmful substances. This approach suggests potential applications for this compound in environmental remediation technologies (Hsieh et al., 2011).
Bioremediation and Natural Attenuation of MTBE
The bioremediation of MTBE, a related compound to this compound, showcases the adaptive capabilities of microorganisms to degrade such compounds under suitable conditions. This indicates that compounds with similar structures may also be amenable to bioremediation strategies, providing a natural method for mitigating pollution caused by synthetic organic compounds in the environment (Davis & Erickson, 2004).
Partitioning Technologies in Bioseparation Processes
Three-phase partitioning (TPP) technologies have been identified as efficient, green, and economical methods for the separation and purification of bioactive molecules from natural sources. This technology, applicable to a wide range of compounds including this compound, highlights the importance of developing sustainable methods for extracting and purifying chemicals used in food, cosmetics, and medicine (Yan et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(3-bromo-4-methylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOLDJLTBWGCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729900 | |
Record name | tert-Butyl (3-bromo-4-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515813-02-2 | |
Record name | tert-Butyl (3-bromo-4-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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